molecular formula C17H20N6O2S B276839 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide

2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide

Cat. No.: B276839
M. Wt: 372.4 g/mol
InChI Key: PDSFODIHUQWYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Triazino Group: This step involves the formation of the triazino ring, which can be done through cyclization reactions involving appropriate precursors.

    Attachment of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions.

    Final Assembly: The final step involves the coupling of the sulfanyl and acetamide groups to the triazinoindole core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinoindole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The morpholinyl and sulfanyl groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can be compared with other triazinoindole derivatives, such as:

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide

InChI

InChI=1S/C17H20N6O2S/c18-14(24)11-23-13-4-2-1-3-12(13)15-16(23)19-17(21-20-15)26-10-7-22-5-8-25-9-6-22/h1-4H,5-11H2,(H2,18,24)

InChI Key

PDSFODIHUQWYDD-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2

Canonical SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2

Origin of Product

United States

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